molecular formula C7H14ClNO4 B2528496 Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride CAS No. 2419076-93-8

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Cat. No.: B2528496
CAS No.: 2419076-93-8
M. Wt: 211.64
InChI Key: FEUAHKXIVVUJAE-PATRPMPQSA-N
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Description

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This specific compound is characterized by its two hydroxyl groups at the 3 and 4 positions, a carboxylate group at the 2 position, and a methyl ester group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate typically involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. A key step in this process is the one-pot azide reductive cyclization of an aldehyde intermediate . This intermediate can then be further modified to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute hydroxyl groups with halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate moiety allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUAHKXIVVUJAE-PATRPMPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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